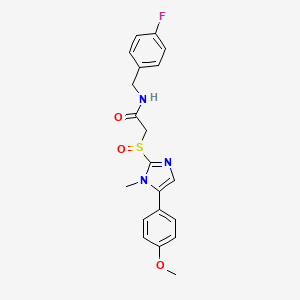

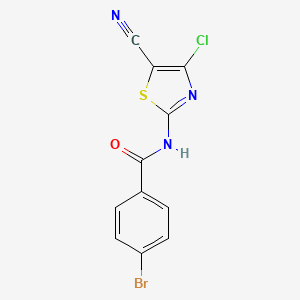

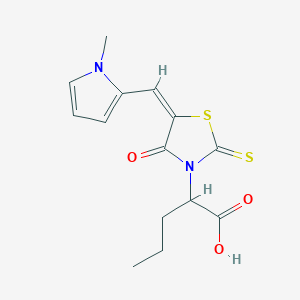

![molecular formula C23H16N4O5 B2485294 3-(呋喃-2-基甲基)-10-甲基-2-(4-硝基苯基)嘧啶并[4,5-b]喹啉-4,5(3H,10H)-二酮 CAS No. 879474-95-0](/img/structure/B2485294.png)

3-(呋喃-2-基甲基)-10-甲基-2-(4-硝基苯基)嘧啶并[4,5-b]喹啉-4,5(3H,10H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimido[4,5-b]quinoline derivatives often involves multi-component reactions, allowing for the efficient assembly of these complex structures. For example, a three-component one-pot synthesis method has been developed for the creation of new pyrimido[4,5-b]quinoline-4,6-diones and -2,4,6-triones, showcasing the versatility of synthetic approaches in producing such compounds (Hovsepyan et al., 2018).

Molecular Structure Analysis

Studies on similarly substituted benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones have provided insights into the supramolecular structures of these compounds. The analysis reveals weak intermolecular interactions that contribute to the overall stability and organization of these molecules in solid state, highlighting the role of hydrogen bonding and pi-pi stacking interactions in determining molecular conformation (Díaz et al., 2010).

Chemical Reactions and Properties

The pyrimido[4,5-b]quinoline derivatives exhibit a range of reactivities, including the ability to undergo oxidation reactions. For instance, the oxidation of amines to carbonyl compounds using pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin) showcases the utility of these compounds as oxidizing agents in synthetic chemistry, offering more than 100% yields based on the 5-deazaflavin used (Yoneda et al., 1979).

科学研究应用

氧化性能和应用

类似于所讨论的化合物,吡咯并[4,5-b]喹啉已被证明具有显著的氧化能力。例如,5-去氮黄素已被用于在水相条件下将胺氧化为酮化合物,展示了它们在有机合成中作为氧化剂的潜力。这一过程具有高效率的特点,能够回收氧化剂,从而根据使用的5-去氮黄素(Yoneda et al., 1979)产生超过100%的酮化合物。

合成和结构研究

已经探索了与吡咯并[4,5-b]喹啉相关的衍生物的合成,导致具有不同取代基的化合物。例如,通过缩合反应已经实现了吡唑并[4,3-f]吡咯并[4,5-b]喹啉-8,10-二酮衍生物的合成,有助于扩展这类化合物家族的多样性并拓展它们的潜在应用(Damavandi & Sandaroos, 2012)。

几何和电子性质

对吡咯并[4,5-b]喹啉衍生物的几何和电子构型进行的研究揭示了重要的见解。例如,对黄素酶模型的研究表明,氢键结合到吡咯啉环可能导致分子内键长的显著变化,可能影响其反应性和与其他分子的相互作用(Kawai, Kunitomo, & Ohno, 1996)。

腐蚀抑制

吡咯并[4,5-b]喹啉衍生物的应用之一是它们作为腐蚀抑制剂。已经证明某些衍生物能够有效抑制在酸性环境中对低碳钢的腐蚀。这归因于它们能够在钢表面形成吸附膜,展示了这些化合物在工业环境中的实际适用性(Verma et al., 2016)。

属性

IUPAC Name |

3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O5/c1-25-18-7-3-2-6-17(18)20(28)19-22(25)24-21(14-8-10-15(11-9-14)27(30)31)26(23(19)29)13-16-5-4-12-32-16/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNYWQPYXCXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)

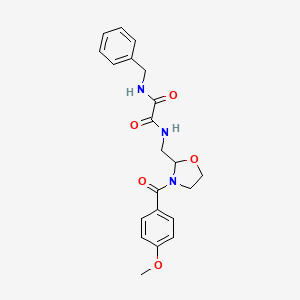

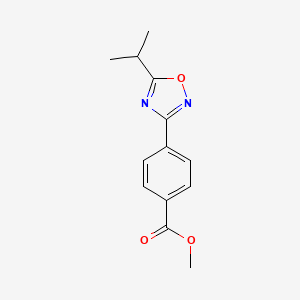

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)

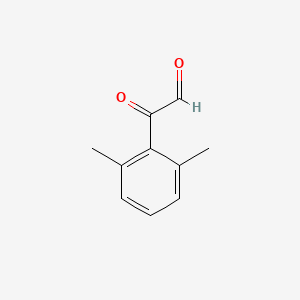

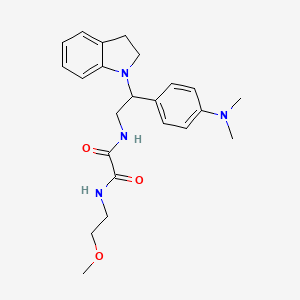

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2485224.png)

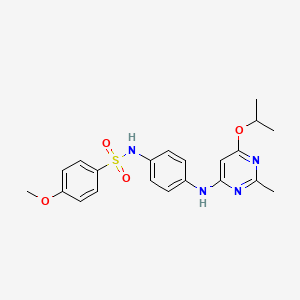

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2485225.png)

![1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2485226.png)